molecular formula C8H16ClNO B2710143 Rel-(3aR,8aS)-八氢-2H-呋喃[3,2-c]氮杂环己烷盐酸盐 CAS No. 2173999-18-1

Rel-(3aR,8aS)-八氢-2H-呋喃[3,2-c]氮杂环己烷盐酸盐

货号 B2710143
CAS 编号: 2173999-18-1
分子量: 177.67
InChI 键: SNUIOZDEFWSWPS-WLYNEOFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride” is a chemical compound with the CAS Number: 2490344-63-1 . It is also known as “(3aR,8aS)-2,2-dimethyl-octahydro-[1,3]dioxolo[4,5-d]azepine hydrochloride” and has a molecular weight of 207.7 . The compound is stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of seven-membered heterocyclic compounds like azepines often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . The systematically designed schemes involve the synthesis of different derivatives of azepine, azepinone, azepane, etc., using similar moieties by various researchers .


Molecular Structure Analysis

The molecular structure of “Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride” is represented by the InChI code: 1S/C9H17NO2.ClH/c1-9(2)11-7-3-5-10-6-4-8(7)12-9;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+; .

科学研究应用

视黄酸类在癌症治疗中的作用

视黄酸类,包括全反式维甲酸 (RA),已显示出显著的抗肿瘤作用,尤其是在急性早幼粒细胞白血病 (APL) 中。它们在胎儿发育中起关键作用,并通过核受体介导的基因表达变化诱导各种肿瘤细胞系分化。在皮肤 T 细胞恶性肿瘤和其他皮肤恶性肿瘤中已观察到临床反应。13-顺维甲酸与干扰素 α 的联合用药在头颈部和宫颈的鳞状细胞癌中产生高反应率 (Smith 等,1992)

丙酸氟替卡松/维兰特罗在哮喘中的应用

丙酸氟替卡松/维兰特罗 (Relvar®) 是一种吸入性皮质类固醇和长效 β2 肾上腺素受体激动剂的固定组合,已被批准用于哮喘治疗。在 III 期试验中,与安慰剂或单独使用丙酸氟替卡松相比,它显著改善了肺功能 (Syed,2015)

白藜芦醇的潜在不良反应

虽然白藜芦醇 (RE) 与多种健康益处有关,包括抗氧化和抗炎特性,但有报道称其摄入后会出现毒性和不良反应。需要进一步研究其长期影响及与其他疗法的相互作用 (Shaito 等,2020)

羟氯喹的安全性与使用

羟氯喹 (HCQ) 用于治疗自身免疫性疾病,最近在肿瘤学中已以较高剂量使用。本综述总结了有关 HCQ 给药和安全性概况的当前文献,重点介绍了美国眼科学会关于视网膜病变预防和检测的修订指南 (Abdulaziz 等,2018)

磺酰胺类在治疗专利中的应用

磺酰胺类存在于许多临床用药中,近年来已取得发展,尤其是作为碳酸酐酶抑制剂 (CAI) 和环氧合酶 2 (COX2) 抑制剂。本综述涵盖了 2008 年至 2012 年间研究的主要磺酰胺类,显示出显着的抗肿瘤活性和其他治疗潜力 (Carta 等,2012)

未来方向

There is much work yet to be done in the biological section, as it is not explored and reported in the literature; therefore, N-containing seven-membered heterocycles still have much scope for the researchers .

属性

IUPAC Name

(3aR,8aS)-3,3a,4,5,6,7,8,8a-octahydro-2H-furo[3,2-c]azepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-8-7(3-5-10-8)6-9-4-1;/h7-9H,1-6H2;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUIOZDEFWSWPS-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCO2)CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](CCO2)CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。